5-(4-Methoxy-benzyl)-hydantoin
CAS No.: 6318-42-9
Cat. No.: VC14198760
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6318-42-9 |
|---|---|
| Molecular Formula | C11H12N2O3 |
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | 5-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C11H12N2O3/c1-16-8-4-2-7(3-5-8)6-9-10(14)13-11(15)12-9/h2-5,9H,6H2,1H3,(H2,12,13,14,15) |
| Standard InChI Key | GSZKVZIUICNVHR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CC2C(=O)NC(=O)N2 |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The IUPAC name of 5-(4-methoxy-benzyl)-hydantoin is 5-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione. Its structure comprises a five-membered hydantoin ring fused to a 4-methoxybenzyl group (Fig. 1). Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 220.22 g/mol |
| CAS Number | 6318-42-9 |
| InChI Key | GSZKVZIUICNVHR-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC2C(=O)NC(=O)N2 |
The methoxy group at the para-position of the benzyl moiety enhances the compound’s lipophilicity, potentially influencing its bioavailability and interaction with biological targets .
Spectroscopic and Crystallographic Data
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IR Spectroscopy: Stretching vibrations at 1750–1700 cm (C=O of hydantoin ring) and 1250 cm (C-O of methoxy group) .
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NMR: -NMR signals include a singlet for the methoxy protons (~δ 3.8 ppm) and aromatic protons (~δ 6.8–7.2 ppm) .
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X-ray Crystallography: The hydantoin ring adopts a planar conformation, with the 4-methoxybenzyl group oriented perpendicular to the ring plane, as observed in related hydantoin derivatives .
Synthetic Routes and Optimization
Condensation of Hydantoin with 4-Methoxybenzaldehyde
The most common synthesis involves the base-catalyzed condensation of hydantoin with 4-methoxybenzaldehyde (Fig. 2). A representative protocol from US Patent 4,647,694 is outlined below:
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Reagents: Hydantoin (1 eq), 4-methoxybenzaldehyde (1 eq), sodium acetate (catalyst), glacial acetic acid (solvent).
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Conditions: Reflux at 120°C for 4–6 hours.
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Workup: Acidification with HCl to precipitate the product.
This method leverages the electrophilicity of the aldehyde carbonyl, which undergoes nucleophilic attack by the hydantoin’s amine group, followed by cyclodehydration .
Alternative Pathways
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Enzymatic Hydrolysis: Racemic 5-(4-methoxybenzyl)-hydantoin can be resolved using hydantoinase enzymes to yield enantiomerically pure amino acids, though this requires additional optimization .
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Solid-Phase Synthesis: Recent advances employ N-alkyl aspartic acid diesters and isocyanates to generate hydantoin peptidomimetics, though this route is less explored for 4-methoxy-substituted derivatives .
Biological Activities and Mechanistic Insights
Antibiotic Adjuvant Properties
Hydantoin derivatives have shown promise in reversing multidrug resistance (MDR) in bacteria. For example, 5-arylidenehydantoins enhance the efficacy of β-lactam antibiotics against Enterobacter aerogenes by inhibiting efflux pumps. The 4-methoxy group’s electron-donating effects could improve interactions with bacterial membranes .
Antiviral Activity
Nucleosides derived from 5-arylidenehydantoins exhibit inhibitory effects against HIV-1 reverse transcriptase. Molecular docking studies suggest that the methoxybenzyl group may occupy hydrophobic pockets in the enzyme’s active site .
Comparative Analysis with Related Hydantoins
A comparative evaluation of substituent effects on hydantoin bioactivity is provided in Table 1.
| Compound | Substituent | Key Activity |
|---|---|---|
| Phenytoin | 5,5-Diphenyl | Anticonvulsant |
| 5-(4-Methylbenzyl)-hydantoin | 4-Methylbenzyl | Antibiotic adjuvant |
| 5-(3,4-Dimethoxybenzylidene)-hydantoin | 3,4-Dimethoxybenzylidene | Antitussive, antiviral |
| 5-(4-Methoxy-benzyl)-hydantoin | 4-Methoxybenzyl | Under investigation (see §3) |
The 4-methoxy substituent offers a balance of lipophilicity and hydrogen-bonding capacity, potentially broadening its therapeutic scope compared to alkyl or halogenated analogs .
Recent Advances and Future Directions
Conformational Studies
Molecular dynamics simulations reveal that the 4-methoxybenzyl group stabilizes the hydantoin ring in a bioactive conformation, reducing entropic penalties during target binding .
Synthetic Biology Applications
Engineered E. coli strains expressing hydantoin racemase and L-specific hydrolases could enable scalable production of enantiopure 5-(4-methoxy-benzyl)-hydantoin for chiral drug synthesis .
Knowledge Gaps
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Pharmacokinetics: No data exist on absorption, distribution, metabolism, or excretion (ADME).
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Toxicity: Acute and chronic toxicity profiles remain uncharacterized.
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